molecular formula C17H13N5O4S2 B2527305 N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1219903-78-2

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2527305
CAS RN: 1219903-78-2
M. Wt: 415.44
InChI Key: ATGVVRKCMYLSHV-UHFFFAOYSA-N
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Description

“N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif . BTZ-based compounds have been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of BTZ-based compounds has been reported in the literature . The synthesis involves the use of commercially available reagents and cross-coupling reactions . The highest yields of π-spacer-acceptor-π-spacer type compounds were obtained by means of the Stille reaction .


Molecular Structure Analysis

The molecular structure of BTZ-based compounds has been studied using various density functional theoretical approaches . Crystal structure geometries on a number of these compounds are also reported .


Chemical Reactions Analysis

BTZ-based compounds have been used in photovoltaics and as fluorescent sensors . They have also been used as potential visible-light organophotocatalysts . The chemical reactions involved in these applications have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of BTZ-based compounds have been analyzed using electrochemical analysis, electronic absorption, emission, and Raman and resonance Raman spectroscopies . The optical spectra are dominated by low energy charge-transfer states .

Scientific Research Applications

Synthesis and Characterization

Research into heterocyclic compounds such as N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide often centers on their synthesis and structural characterization. For example, studies have demonstrated methods for the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, employing cyclization reactions indicative of the structural complexity and potential functionality of compounds similar to the one (Park et al., 2009). Additionally, the synthesis and characterization of metal complexes of heterocyclic sulfonamide have been explored for their carbonic anhydrase inhibitory properties, showcasing the application in biochemical modulation (Büyükkıdan et al., 2013).

Biological Activities

The antimicrobial and antifungal activities of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems have been extensively studied. For instance, the synthesis of compounds with two cycles of 1,3,4-thiadiazole structure has led to substances with sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests potential applications in developing new antimicrobial agents (Sych et al., 2019). Moreover, the exploration of anticancer activities of N-substituted benzamides reveals the therapeutic potential of such compounds, highlighting their relevance in medicinal chemistry research (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Agents

Compounds like N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been studied for their potential as antimicrobial and antitubercular agents. Research demonstrates the synthesis and screening of sulfonyl derivatives for antimicrobial activities against a range of pathogens, emphasizing the importance of structural modifications to enhance biological activity (Kumar et al., 2013).

Mechanism of Action

The mechanism of action of BTZ-based compounds involves the use of their optoelectronic and photophysical properties . These properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .

Future Directions

BTZ-based compounds have shown promise in the field of photovoltaics and as fluorescent sensors . Future research could focus on further optimizing these compounds for these applications . Additionally, the asymmetric isomerization strategy has shown effectiveness in regulating molecular properties, which could guide the future design of non-fullerene acceptors .

properties

IUPAC Name

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O4S2/c1-2-28(24,25)12-6-3-10(4-7-12)16-19-20-17(26-16)18-15(23)11-5-8-13-14(9-11)22-27-21-13/h3-9H,2H2,1H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGVVRKCMYLSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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